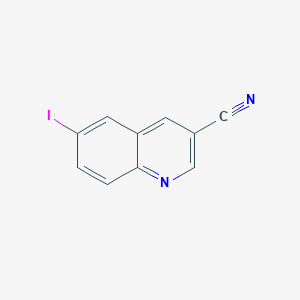

6-Iodoquinoline-3-carbonitrile

Beschreibung

Overview of Halogenated Quinoline (B57606) Derivatives in Organic Synthesis

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in numerous natural products and synthetic compounds with significant biological activity. cymitquimica.comresearchgate.net The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the quinoline scaffold dramatically influences its physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These modifications are a cornerstone of modern drug design, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. acs.orgbiorxiv.org

Halogenated quinolines serve as versatile intermediates in organic synthesis. The halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). acs.orgnih.gov This reactivity allows for the construction of complex molecular architectures from simpler quinoline precursors. For instance, methods for the regioselective halogenation of quinoline derivatives are continuously being developed to provide access to specific isomers for further functionalization. soton.ac.uk

Importance of the Quinoline-3-carbonitrile Scaffold in Chemical Research

The quinoline-3-carbonitrile moiety represents a particularly valuable scaffold in chemical research. The nitrile group (-C≡N) is a powerful electron-withdrawing group and a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This chemical versatility makes quinoline-3-carbonitrile derivatives attractive starting materials for the synthesis of diverse compound libraries. nih.gov

In medicinal chemistry, the quinoline-3-carbonitrile framework is a recognized "hinge-binder" motif, particularly in the design of protein kinase inhibitors. biorxiv.org The nitrogen atom of the quinoline ring and the adjacent cyano group can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. This interaction is a key feature of several potent inhibitors targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Consequently, this scaffold is frequently explored in the development of novel therapeutics for cancer and other diseases. nih.govnih.gov

Research Significance of 6-Iodoquinoline-3-carbonitrile within the Quinoline Chemical Space

While direct and extensive research on this compound as a final product is limited, its significance lies in its role as a critical intermediate for synthesizing more complex, biologically active molecules. The iodine atom at the 6-position provides a specific site for further chemical modification, most notably through cross-coupling reactions, which are less readily achieved with chlorine or bromine substituents under certain conditions.

The primary synthetic utility of this compound is realized after its conversion to a more reactive intermediate, typically 4-Chloro-6-iodoquinoline-3-carbonitrile . nih.govgoogleapis.com This chlorinated derivative becomes a key building block for producing a range of substituted anilino-quinolines, which have shown promise in various therapeutic areas.

The general synthetic pathway involves a nucleophilic aromatic substitution at the C4 position, where the chlorine atom is displaced by an amine. The intact iodo group at the C6 position remains available for subsequent diversification of the molecule.

This strategic, two-pronged reactivity makes this compound (via its 4-chloro derivative) a valuable tool for medicinal chemists. It allows for the systematic exploration of structure-activity relationships (SAR) by modifying both the C4 and C6 positions of the quinoline core.

Research Applications in Medicinal Chemistry

Recent studies highlight the utility of the this compound scaffold in the discovery of potent kinase inhibitors and antiparasitic agents.

Kinase Inhibitors for Cancer Therapy:

Derivatives of this compound have been investigated as inhibitors of EGFR, a key target in chordoma, a rare type of bone cancer. nih.govresearchgate.net For example, the compound 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile demonstrated improved potency in several chordoma cell lines compared to other analogs. nih.govresearchgate.net The data from these studies underscores the importance of substitution patterns on the quinoline core for achieving desired biological activity.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | CH22 | 8.4 | nih.govresearchgate.net |

| UM-Chor1 | 6.9 | nih.govresearchgate.net | |

| U-CH12 | 7.7 | nih.govresearchgate.net |

Antiparasitic Agents:

The scaffold has also been employed in the search for new treatments against protozoan parasites. In a campaign to identify growth inhibitors for Trypanosoma cruzi, Leishmania major, and Plasmodium falciparum, researchers synthesized a series of quinoline derivatives. acs.orgnih.gov The synthesis of 4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-iodoquinoline-3-carbonitrile was achieved via a general procedure involving the amination of 4-chloro-6-iodoquinoline-3-carbonitrile. acs.orgnih.gov This work identified several potent inhibitors, demonstrating the value of the quinoline scaffold in developing antiparasitic leads. acs.org

| Compound | Technique | Data | Reference |

|---|---|---|---|

| 4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-iodoquinoline-3-carbonitrile | 1H NMR (400 MHz, DMSO-d6) | δ 9.03 (s, 1H), 8.85 (br, s, 1H), 8.23 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 8.8, 1H) | acs.org |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | 1H NMR (400 MHz, DMSO-d6) | δ 11.30 (s, 1H), 9.22 (d, J = 1.8 Hz, 1H), 9.03 (s, 1H), 8.31 (dd, J = 8.8, 1.7 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H) | soton.ac.uk |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H5IN2 |

|---|---|

Molekulargewicht |

280.06 g/mol |

IUPAC-Name |

6-iodoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5IN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |

InChI-Schlüssel |

GXNAKICGTLYDAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C=C2C=C1I)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Iodoquinoline 3 Carbonitrile and Its Derivatives

Synthesis of the Quinoline-3-carbonitrile Core Structure

The foundational step in producing 6-iodoquinoline-3-carbonitrile is the construction of the quinoline-3-carbonitrile scaffold. This can be achieved through a variety of established and modern synthetic methods.

Classical Condensation and Cyclization Reactions

Several classical name reactions in organic chemistry provide reliable routes to the quinoline (B57606) core. These methods typically involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization.

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-keto-nitrile. mdpi.commdpi.comsemanticscholar.org The reaction can be catalyzed by acids or bases and offers a straightforward approach to substituted quinolines. mdpi.comacademie-sciences.friipseries.org A notable modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo the Friedländer condensation. mdpi.comsemanticscholar.org

Pfitzinger Reaction: This method utilizes isatin (B1672199) and its derivatives, which are condensed with carbonyl compounds in the presence of a base to yield quinoline-4-carboxylic acids. tandfonline.comjptcp.com These can then be further functionalized.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. tandfonline.comjptcp.com It is a versatile method for preparing a range of quinoline derivatives.

Skraup Synthesis: A classic method that involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.comjptcp.com While effective, this method often requires harsh reaction conditions.

Gould-Jacobs Reaction: This reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.orgmdpi.com The initial condensation product undergoes thermal cyclization to form the quinoline ring. wikipedia.orgablelab.euresearchgate.net Microwave irradiation has been shown to improve yields and shorten reaction times for this process. ablelab.eu

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. tandfonline.compharmaguideline.comquimicaorganica.org The reaction conditions determine the product, with 4-quinolones being formed at lower temperatures and 2-quinolones at higher temperatures. pharmaguideline.comquimicaorganica.org

| Reaction Name | Reactants | Product | Key Features |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone + active methylene compound | Substituted quinoline | Acid or base-catalyzed mdpi.comacademie-sciences.friipseries.org |

| Pfitzinger Reaction | Isatin + carbonyl compound | Quinoline-4-carboxylic acid | Base-catalyzed tandfonline.comjptcp.com |

| Doebner-von Miller | Aniline + α,β-unsaturated aldehyde/ketone | Substituted quinoline | Versatile method tandfonline.comjptcp.com |

| Skraup Synthesis | Aniline + glycerol + sulfuric acid + oxidizing agent | Quinoline | Harsh conditions tandfonline.comjptcp.com |

| Gould-Jacobs Reaction | Aniline + diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | Thermal cyclization iipseries.orgwikipedia.orgmdpi.com |

| Conrad-Limpach-Knorr | Aniline + β-ketoester | 4-Quinolone or 2-quinolone | Temperature-dependent regioselectivity pharmaguideline.comquimicaorganica.org |

Multicomponent Reaction (MCR) Strategies for Quinoline-3-carbonitriles

Multicomponent reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like quinoline-3-carbonitriles in a single step from three or more starting materials. sciforum.netnih.govnih.gov

Povarov Reaction: This is a [4+2] cycloaddition reaction involving an aniline, a benzaldehyde, and an activated alkene to form tetrahydroquinolines. iipseries.org

Gewald Reaction: While traditionally used for thiophene (B33073) synthesis, modifications of the Gewald reaction can be adapted for the synthesis of other heterocyclic systems.

Ugi Reaction: This four-component reaction can be utilized to generate a diverse range of scaffolds, which can then be further elaborated to form the quinoline ring system.

A notable example is the one-pot, four-component domino strategy for the synthesis of pyrazolo[3,4-h]quinoline-3-carbonitriles under solvent-free microwave conditions. nih.govacs.org Another approach involves a three-component reaction of an aldehyde, an amine, and malononitrile (B47326) to regioselectively synthesize 2-amino-4-arylquinoline-3-carbonitriles. sciforum.net The synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives has also been achieved through a one-pot multicomponent reaction. nih.gov

Green Chemistry Approaches in Core Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. ijpsjournal.comnih.govresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of quinoline-3-carbonitrile derivatives. nih.govrsc.orgnih.gov This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.gov For instance, the microwave-assisted synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water has been reported as a green and efficient procedure. sciforum.net

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. academie-sciences.frresearchgate.net The synthesis of quinoline-3-carbonitrile derivatives has been achieved under solvent-free conditions, often in combination with microwave irradiation or the use of solid supports. nih.govacs.orgresearchgate.net

Catalyst-Free Conditions: While many quinoline syntheses rely on catalysts, some methods have been developed that proceed without the need for a catalyst, particularly at elevated temperatures. academie-sciences.fr However, the use of recoverable and reusable catalysts, such as nanocatalysts, is also a key aspect of green chemistry. nih.gov

| Green Approach | Description | Advantages |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction mixture. | Shorter reaction times, improved yields. nih.gov |

| Solvent-Free | Reaction is carried out without a solvent. | Reduced waste, lower environmental impact. academie-sciences.frresearchgate.net |

| Catalyst-Free | Reaction proceeds without a catalyst, often at high temperatures. | Avoids use of potentially toxic or expensive catalysts. academie-sciences.fr |

Introduction of Iodine Substituents at the C-6 Position

Once the quinoline-3-carbonitrile core is synthesized, the next step is the introduction of the iodine atom at the C-6 position. This is typically achieved through electrophilic iodination or iodocyclization reactions.

Regioselective Iodination of Quinoline Ring Systems

The direct iodination of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, methods for the regioselective iodination of quinolines have been developed. A radical-based direct C-H iodination protocol has been shown to be C3 selective for quinolines. rsc.org For introducing iodine at the C-6 position, it is often necessary to start with an aniline derivative that already contains the iodine substituent or to employ directing groups that favor iodination at the desired position. Palladium-catalyzed C(sp3)-H selective iodination of 8-methylquinolines has also been reported, offering a route to C8-substituted quinolines. acs.org

Iodocyclization Reactions for Halogenated Quinoline Formation

Iodocyclization reactions provide a powerful method for the simultaneous formation of the heterocyclic ring and the introduction of an iodine atom. These reactions typically involve the electrophilic cyclization of an appropriately substituted precursor, such as an N-(2-alkynyl)aniline. nih.gov

Convergent Synthesis Approaches for this compound Architectures

Convergent synthesis aims to construct complex molecules by joining several key intermediates, which are synthesized separately. This approach is often more efficient and allows for greater flexibility in creating derivatives compared to linear syntheses.

Strategies from Halogenated Anilines and Cyano-Containing Precursors

The construction of the quinoline core from aniline precursors is a cornerstone of heterocyclic chemistry. By starting with a pre-functionalized aniline, such as 4-iodoaniline, the iodine atom at the desired 6-position is incorporated from the outset. The remainder of the quinoline ring is then formed through condensation and cyclization with a suitable three-carbon component that also bears the nitrile functionality.

Classic methods like the Friedländer and Doebner syntheses exemplify this strategy. researchgate.netnih.govorganic-chemistry.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as malononitrile or ethyl cyanoacetate, typically under acid or base catalysis. organic-chemistry.org For the target molecule, this would necessitate a precursor like 2-amino-5-iodobenzaldehyde (B3176454) or 2-amino-5-iodophenyl ketone.

A related and powerful approach is the three-component Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid. nih.gov A study on the synthesis of 6-iodo-substituted carboxy-quinolines employed a one-pot, three-component reaction between 4-iodoaniline, a substituted aldehyde, and pyruvic acid, catalyzed by trifluoroacetic acid. nih.gov While this yields a carboxylic acid at the 4-position, modifications to the reaction partners could potentially lead to the desired 3-carbonitrile derivative. For instance, using a reactant that can generate a β-keto nitrile in situ could steer the cyclization toward the desired product.

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Product Type | Ref. |

| 2-Amino-5-iodobenzaldehyde | Malononitrile | Acid or Base (e.g., piperidine) | This compound | organic-chemistry.org |

| 4-Iodoaniline | Diethyl ethoxymethylidenemalonate | Heat (Dowtherm A) | Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate | N/A |

| 4-Iodoaniline | Phenyl-substituted aldehydes, Pyruvic acid | Trifluoroacetic acid (TFA), Ethanol | 6-Iodo-4-carboxy-quinolines | nih.gov |

Transformation from Pre-functionalized Quinoline Intermediates

An alternative convergent strategy involves the late-stage functionalization of a quinoline ring that already possesses either the iodine atom or the nitrile group. This approach is advantageous when the required quinoline precursors are more readily available than the aniline starting materials for a de novo synthesis.

Iodination of Quinoline-3-carbonitrile: Direct iodination of a pre-formed quinoline-3-carbonitrile is a feasible route. Electrophilic aromatic substitution on the quinoline ring is highly dependent on the reaction conditions and the existing substituents. A radical-based direct C-H iodination protocol for quinolines has been developed that shows selectivity for the C3 position. rsc.org However, for a 6-iodo derivative, one would typically start with quinoline, iodinate it at the 6-position, and then introduce the cyano group. More commonly, iodination of activated quinoline systems, such as quinolones, can be achieved with high regioselectivity. For instance, direct iodination of quinolin-4-one would likely occur at the 3-position, but if the 6-position is activated, substitution could be directed there.

Cyanation of 6-Iodoquinoline (B82116): If 6-iodoquinoline is the starting material, the nitrile group must be introduced at the 3-position. This is challenging via direct electrophilic cyanation. A more viable method is the functionalization of a 3-halo-6-iodoquinoline intermediate. For example, a 3-bromo-6-iodoquinoline (B1602788) can be selectively cyanated at the 3-position. Palladium- or copper-catalyzed cyanation reactions are powerful methods for this transformation, using reagents like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂). nih.govacs.org A study demonstrated the palladium-catalyzed cyanation of various aryl and heteroaryl iodides with CuCN, achieving high yields. psu.edu This method could be applied to a 3-bromo- (B131339) or 3-iodo-6-iodoquinoline precursor, with the greater reactivity of the iodine at the 3-position potentially allowing for selective cyanation.

| Starting Material | Reagent(s) | Catalyst | Product | Ref. |

| Quinoline-3-carbonitrile | N-Iodosuccinimide (NIS) | Acid catalyst | This compound (potential) | rsc.org |

| 3-Bromo-6-iodoquinoline | CuCN or Zn(CN)₂ | Pd(PPh₃)₄ or other Pd catalyst | This compound | nih.govacs.org |

| 6-Iodoquinolin-3-amine | NaNO₂, HCl, then CuCN (Sandmeyer reaction) | N/A | This compound | N/A |

Advanced Methodologies in this compound Synthesis

Modern synthetic chemistry offers powerful tools for constructing complex heterocyclic systems with high efficiency and selectivity. These advanced methodologies often rely on transition metal catalysis and the use of highly reactive organometallic intermediates.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metals, particularly palladium, have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. rsc.org Cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions can be employed to build the quinoline skeleton or to functionalize it. acs.orgresearchgate.net

A domino reaction for synthesizing quinoline derivatives has been reported involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization. acs.orgorganic-chemistry.orgnih.gov By choosing a suitably substituted N-(iodoaryl)imidoyl chloride and a cyano-containing enyne, this methodology could be adapted to form the target molecule.

Another strategy involves the sequential cross-coupling on a di-halogenated precursor. For example, 2-aryl-4-chloro-3-iodoquinolines have been used as platforms for further functionalization. Palladium-catalyzed Sonogashira coupling occurs selectively at the C-I bond, which could then be followed by cyanation at the C-Cl bond. researchgate.net A similar approach could be envisioned starting from a 3,6-dihaloquinoline.

| Reaction Type | Precursors | Catalyst System | Key Features | Ref. |

| Domino Sonogashira/Cyclization | N-(4-iodophenyl)benzimidoyl chloride, cyano-substituted 1,6-enyne | Pd(PPh₃)₂Cl₂, CuI | Forms quinoline ring in one pot from acyclic precursors. | acs.orgorganic-chemistry.org |

| Sequential Cross-Coupling | 3-Bromo-6-iodoquinoline, Organoboron reagent (Suzuki), then Zn(CN)₂ (cyanation) | Pd catalyst (e.g., Pd(dppf)Cl₂) | Stepwise, regioselective functionalization of a dihaloquinoline core. | researchgate.net |

| Carbonylative Coupling | 6-Iodoquinoline | Amine, CO gas | Pd(OAc)₂/Phosphine (B1218219) ligand | While this forms amides/ketoamides, related cyanation protocols exist. nih.gov |

Organometallic Reagent-Mediated Syntheses (e.g., Zinc Exchange Reactions)

Organometallic reagents, including organolithium, organomagnesium (Grignard), and organozinc species, provide access to highly reactive nucleophiles for C-C bond formation. mdpi.combeilstein-journals.org Their use in quinoline synthesis allows for the construction of highly functionalized derivatives under mild conditions.

A key strategy is the halogen-metal exchange reaction. For instance, a dihaloaniline or dihaloquinoline can be selectively metalated at the more reactive position (typically C-I vs. C-Br). The resulting organometallic intermediate can then react with an appropriate electrophile. For example, treating 3-bromo-6-iodoquinoline with iPrMgCl·LiCl could selectively perform a Br/Mg exchange, followed by quenching with a cyano-electrophile (e.g., N-cyanobenzotriazole). beilstein-journals.org

Alternatively, directed metalation using strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or its magnesium or zinc analogues (TMPMgCl·LiCl, TMPZnCl·LiCl) can achieve regioselective deprotonation of the quinoline ring. rsc.org Functionalization of quinoline at the C2 or C8 position has been demonstrated using this method, followed by reaction with an electrophile. Subsequent transmetalation to an organozinc reagent allows for Negishi-type cross-coupling reactions. rsc.org

| Reagent Type | Precursor | Key Steps | Resulting Intermediate | Ref. |

| Organomagnesium | 3-Bromo-6-iodoquinoline | Br/Mg exchange with iPrMgCl·LiCl | 3-Magnesiated 6-iodoquinoline | beilstein-journals.org |

| Organozinc | 6-Iodoquinoline | Directed zincation with TMPZnCl·LiCl | C2 or C8-zincated 6-iodoquinoline | rsc.org |

| Organozinc | Aryl/heteroaryl iodide | Direct insertion of activated zinc (Rieke Zinc) | Aryl/heteroaryl zinc iodide | mdpi.comresearchgate.net |

Electrophilic Cyclization Strategies for Iodoquinoline Ring Closure

A powerful and atom-economical method for synthesizing 3-iodoquinolines is the electrophilic cyclization of N-substituted-2-alkynylanilines. nih.govrsc.org In this reaction, an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), activates the alkyne triple bond towards nucleophilic attack by the aniline ring. This intramolecular 6-endo-dig cyclization process forms the quinoline ring and simultaneously installs an iodine atom at the 3-position. nih.gov

To synthesize this compound via this route, one would need to start with an N-protected-2-alkynyl-4-iodoaniline. The substituent on the alkyne terminus would need to be a cyano group or a precursor that can be easily converted to one. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both the aniline and alkyne portions of the substrate. nih.govnih.gov Research has shown that using ICl often gives good yields at room temperature. nih.gov The resulting 3-iodoquinoline (B1589721) products are versatile intermediates for further functionalization via cross-coupling reactions. rsc.org

| Precursor | Electrophile | Conditions | Product | Ref. |

| N-Tosyl-2-(cyanoethynyl)-4-iodoaniline | I₂ or ICl | NaHCO₃, MeCN, rt | 6-Iodo-3-iodo-N-tosyl-quinolinium intermediate (hypothetical) | nih.gov |

| N-Propargyl-4-iodoaniline derivative | I₂ | CH₂Cl₂ | 3-Iodo-6-iodoquinoline derivative | nih.gov |

| N-(2-Heptynyl)aniline | I₂ | CH₂Cl₂ | 4-Butyl-3-iodoquinoline + 4-butyl-3,6-diiodoquinoline | nih.gov |

Chemical Reactivity and Derivatization of 6 Iodoquinoline 3 Carbonitrile

Transformations Involving the Iodo Substituent at C-6

The iodine atom at the C-6 position of the quinoline (B57606) ring is a versatile handle for a variety of cross-coupling reactions, primarily catalyzed by palladium. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck, Stille, Negishi, Hiyama Couplings)

The iodo group at C-6 serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, facilitating the construction of new carbon-carbon bonds. While specific literature examples for 6-iodoquinoline-3-carbonitrile are not extensively documented for all coupling types, the reactivity can be inferred from studies on the parent 6-iodoquinoline (B82116) and other halo-quinolines.

The Suzuki reaction , which couples an organohalide with an organoboron species, is a widely used method for forming biaryl structures. researchgate.netberkeley.eduorganic-chemistry.orglibretexts.org For a substrate like this compound, a typical Suzuki coupling would involve reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃ or Cs₂CO₃. berkeley.edumdpi.comharvard.edu This reaction would yield a 6-arylquinoline-3-carbonitrile derivative.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. wikipedia.orgrug.nlorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would produce 6-alkynylquinoline-3-carbonitrile derivatives, which are valuable precursors for more complex structures.

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium species and requires a base. wikipedia.org For example, reacting this compound with styrene (B11656) under Heck conditions would yield 6-styrylquinoline-3-carbonitrile. researchgate.netresearchgate.net

The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups. numberanalytics.com The coupling of this compound with an organostannane, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst would result in the corresponding 6-vinylquinoline-3-carbonitrile.

The Negishi coupling employs an organozinc reagent to couple with the aryl halide. numberanalytics.comresearchgate.netchem-station.com This method is valued for its high reactivity and the ability to form C(sp²)-C(sp³) bonds under mild conditions. chem-station.comsigmaaldrich.com The reaction of this compound with an organozinc reagent would provide access to 6-alkyl- or 6-arylquinoline-3-carbonitrile derivatives. researchgate.netchem-station.com

The Hiyama coupling , which uses an organosilicon reagent, is a less common but still valuable C-C bond-forming reaction. It offers an alternative to other methods, particularly when issues of toxicity (as with organotin reagents) are a concern.

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Product Type |

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄ / K₂CO₃ | 6-Aryl/Vinyl-quinoline-3-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-quinoline-3-carbonitrile |

| Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 6-Alkenyl-quinoline-3-carbonitrile |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ / LiCl | 6-Aryl/Alkenyl-quinoline-3-carbonitrile |

| Negishi Coupling | Organozinc Reagent | Pd(dba)₂ / SPhos | 6-Aryl/Alkyl-quinoline-3-carbonitrile |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, O-Arylation)

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. rug.nlwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.comlibretexts.orgnih.govresearchgate.net This reaction is highly versatile and has been applied to the functionalization of the quinoline ring at the 6-position. numberanalytics.com Using this compound, this reaction would allow for the introduction of a wide range of primary and secondary amines at the C-6 position, yielding various 6-aminoquinoline-3-carbonitrile (B82151) derivatives. wikipedia.orgresearchgate.net The choice of ligand, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is crucial for achieving high yields and broad substrate scope. youtube.comlibretexts.org

Similarly, the palladium-catalyzed O-arylation , a variant of the Buchwald-Hartwig reaction, can be used to form aryl ethers. This involves coupling this compound with an alcohol or a phenol (B47542) to produce 6-alkoxy- or 6-aryloxyquinoline-3-carbonitrile derivatives.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Amine Type | Typical Ligand | Typical Base | Product |

| Primary Amines | BrettPhos | LiHMDS | 6-(Alkyl/Aryl)amino-quinoline-3-carbonitrile |

| Secondary Amines | RuPhos | NaOt-Bu | 6-(Dialkyl/Aryl)amino-quinoline-3-carbonitrile |

| Anilines | XPhos | Cs₂CO₃ | 6-(Phenylamino)-quinoline-3-carbonitrile |

Carbonylative Coupling Reactions (e.g., Aminocarbonylation to Quinoline-6-carboxamides and Glyoxylamides)

A significant transformation of the iodo group at C-6 is its participation in palladium-catalyzed carbonylative coupling reactions. In these reactions, carbon monoxide is inserted between the quinoline core and a nucleophile.

The aminocarbonylation of 6-iodoquinoline with various amines provides an efficient route to quinoline-6-carboxamides and quinoline-6-glyoxylamides. numberanalytics.comresearchgate.net The outcome of the reaction—single or double carbonylation—is highly dependent on the reaction conditions, particularly the carbon monoxide pressure and the choice of phosphine (B1218219) ligand. numberanalytics.comresearchgate.net

Under atmospheric pressure of carbon monoxide and using a bidentate ligand like XantPhos, the reaction selectively yields quinoline-6-carboxamides (single carbonylation). numberanalytics.com In contrast, performing the reaction at higher CO pressures (e.g., 40 bar) with a monodentate ligand like triphenylphosphine (B44618) (PPh₃) favors the formation of quinoline-6-glyoxylamides (double carbonylation). numberanalytics.comresearchgate.net

Table 3: Selective Synthesis of Quinoline-6-carboxamides via Aminocarbonylation

Reaction conditions: 6-iodoquinoline (1 mmol), amine (1.1-1.5 mmol), Pd(OAc)₂, XantPhos, Et₃N, in DMF at 50°C under 1 bar CO.

| Amine Nucleophile | Product (Quinoline-6-carboxamide) | Yield (%) | Reference |

| Piperidine | N-(piperidin-1-ylcarbonyl)quinoline | 98 | numberanalytics.com |

| Morpholine | N-(morpholinocarbonyl)quinoline | 97 | numberanalytics.com |

| Cyclohexylamine | N-cyclohexylquinoline-6-carboxamide | 95 | numberanalytics.com |

| Benzylamine | N-benzylquinoline-6-carboxamide | 96 | numberanalytics.com |

Table 4: Selective Synthesis of Quinoline-6-glyoxylamides via Aminocarbonylation

Reaction conditions: 6-iodoquinoline (1 mmol), amine (1.1-3.0 mmol), Pd(OAc)₂, PPh₃, Et₃N, in DMF at 50°C under 40 bar CO.

| Amine Nucleophile | Product (Quinoline-6-glyoxylamide) | Yield (%) | Reference |

| Piperidine | 2-oxo-2-(piperidin-1-yl)acetyl-quinoline | 63 | numberanalytics.com |

| Morpholine | 2-(morpholino)-2-oxoacetyl-quinoline | 61 | numberanalytics.com |

| Pyrrolidine | 2-oxo-2-(pyrrolidin-1-yl)acetyl-quinoline | 58 | numberanalytics.com |

| Diethylamine | N,N-diethyl-2-oxo-2-(quinolin-6-yl)acetamide | 45 | numberanalytics.com |

Halogen-Metal Exchange Reactions and Subsequent Quenching

The iodo group at C-6 can undergo halogen-metal exchange , typically with organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgnih.govharvard.eduresearchgate.netresearchgate.net This reaction converts the aryl iodide into a highly reactive aryllithium species. The rate of exchange follows the trend I > Br > Cl. wikipedia.orgpku.edu.cn The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-6 position.

For instance, after the exchange reaction, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield quinoline-6-carboxylic acid-3-carbonitrile. Quenching with an aldehyde or ketone would produce the corresponding secondary or tertiary alcohol, respectively. This method provides a powerful, palladium-free alternative for C-C bond formation.

Reactions of the Carbonitrile Group at C-3

The carbonitrile (cyano) group at the C-3 position is an electrophilic center and can participate in various nucleophilic addition reactions.

Nucleophilic Additions to the Cyano Group

The cyano group is susceptible to attack by a range of nucleophiles. For example, Grignard reagents can add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comleah4sci.commasterorganicchemistry.com This would transform the 3-carbonitrile into a 3-acyl group.

The nitrile can also undergo cycloaddition reactions . For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. Other [3+2] cycloadditions are also possible with different reagents. Furthermore, dearomative cycloadditions of quinolines with alkenes have been reported, suggesting potential for complex transformations involving the quinoline core. researchgate.netnih.gov

Additionally, the nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or can be reduced to a primary amine, further expanding the synthetic possibilities from the this compound scaffold.

Cyclization Reactions Involving the Carbonitrile Moiety

The carbonitrile group at the C-3 position of this compound is a key functional group for constructing fused heterocyclic systems through cyclization reactions. The nitrogen atom and the electrophilic carbon of the nitrile are susceptible to reactions with various reagents, leading to the formation of new rings.

One prominent strategy involves the reaction of the nitrile with binucleophilic reagents. For instance, treatment with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. The reaction typically proceeds via initial nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, the nitrile group can participate in cycloaddition reactions. While specific examples for this compound are not extensively documented, related quinolinium systems undergo formal (3+2) and other cycloaddition pathways. mdpi.com For example, quinolinium 1,4-zwitterions can react with various dipolarophiles. mdpi.com It is conceivable that the nitrile group in this compound could be activated to participate in similar transformations, potentially leading to complex polycyclic aromatic systems after the elimination of a small molecule like hydrogen cyanide (HCN). mdpi.com

Table 1: Potential Cyclization Reactions of this compound

| Reagent | Potential Product | Reaction Type |

| Hydrazine (N₂H₄) | Fused pyrazolo[4,3-c]quinoline system | Condensation/Cyclization |

| Hydroxylamine (NH₂OH) | Fused isoxazolo[4,3-c]quinoline system | Condensation/Cyclization |

| Dipolarophiles | Polycyclic aromatic systems | Cycloaddition |

Hydrolysis and Reduction of the Carbonitrile Group

The carbonitrile (nitrile) group is readily transformed into other important functional groups, namely carboxylic acids and amines, through hydrolysis and reduction, respectively. These transformations are fundamental in derivatizing the C-3 position of the quinoline ring.

Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgdocbrown.info Heating this compound in an aqueous acidic solution (e.g., with sulfuric acid) or a basic solution (e.g., with sodium hydroxide) will yield 6-iodoquinoline-3-carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org

Reduction: The reduction of the nitrile group offers access to primary amines or aldehydes, depending on the reducing agent employed.

To Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine. libretexts.orglibretexts.org This reaction converts this compound into (6-iodoquinolin-3-yl)methanamine. The process involves two successive nucleophilic additions of a hydride ion. libretexts.orgyoutube.com

To Aldehydes: A less aggressive reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde. youtube.com The reaction is typically performed at low temperatures, and a subsequent aqueous workup hydrolyzes the intermediate imine to yield 6-iodoquinoline-3-carbaldehyde. libretexts.org

Table 2: Hydrolysis and Reduction Products of this compound

| Reaction | Reagent(s) | Product |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | 6-Iodoquinoline-3-carboxylic acid |

| Reduction (to Amine) | 1. LiAlH₄ 2. H₂O | (6-Iodoquinolin-3-yl)methanamine |

| Reduction (to Aldehyde) | 1. DIBAL-H 2. H₂O | 6-Iodoquinoline-3-carbaldehyde |

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound retains its basic and nucleophilic character, although this is attenuated by the electron-withdrawing effects of the iodo and carbonitrile substituents. researchgate.netnumberanalytics.com Nevertheless, it remains a key site for chemical reactions.

Basicity and Salt Formation: The lone pair of electrons on the nitrogen allows it to act as a base, reacting with acids to form quinolinium salts. quimicaorganica.org For example, treatment with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen to form 6-iodo-3-cyanoquinolinium chloride.

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkylating or acylating agents. quimicaorganica.orgtutorsglobe.com Reaction with an alkyl halide, such as methyl iodide, results in the formation of an N-alkylquinolinium salt (e.g., 6-iodo-3-cyano-1-methylquinolinium iodide). These quaternary salts are often stable crystalline solids. tutorsglobe.com

N-Oxide Formation: The quinoline nitrogen can be oxidized to form an N-oxide. researchgate.netquimicaorganica.org This is typically achieved by reacting the quinoline with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. The resulting this compound N-oxide exhibits altered reactivity, particularly in electrophilic substitution reactions on the ring. quimicaorganica.org

Functionalization at Other Positions of the Quinoline Ring System

Beyond the reactions at the iodo and carbonitrile groups, the quinoline ring itself can be further functionalized. Modern synthetic methods, particularly C-H activation and selective substitution, allow for modifications at various carbon atoms of the heterocyclic core.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective modification of heterocyclic compounds like quinoline. mdpi.comnih.gov These methods offer an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. thieme-connect.de

For this compound, various positions on the ring could potentially be targeted. The regioselectivity is influenced by the catalyst (e.g., palladium, rhodium, iridium, copper) and the directing effects of the existing substituents. mdpi.comnih.gov The presence of the nitrogen atom generally directs electrophilic-type functionalization to the C-5 and C-8 positions, while the pyridine (B92270) ring is more susceptible to nucleophilic attack. researchgate.nettutorsglobe.com C-H activation strategies can be used for:

Arylation: Direct arylation can be achieved using palladium catalysts to couple the quinoline with aryl halides or other aryl sources.

Alkenylation: Olefins can be introduced at specific C-H bonds, often directed by a coordinating group.

Borylation: Iridium-catalyzed borylation can introduce a boronic ester group, which serves as a versatile handle for subsequent cross-coupling reactions. nih.gov

The precise outcome of C-H functionalization on the this compound substrate would depend heavily on the specific reaction conditions and the directing group strategy employed.

The iodine atom at the C-6 position is an excellent leaving group, making it a prime site for various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the benzene (B151609) portion of the quinoline ring.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a common method to form new C-C bonds, introducing aryl or vinyl groups at the C-6 position.

Sonogashira Coupling: This palladium/copper-catalyzed reaction with terminal alkynes introduces an alkynyl substituent at C-6.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the iodoquinoline with amines, amides, or carbamates.

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce carbonyl-containing functional groups. For instance, in the presence of an amine and carbon monoxide, an amide can be formed at the C-6 position.

Table 3: Examples of Selective Substitution at the C-6 Position

| Reaction Name | Reagent Type | Product Type (at C-6) |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl group |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Amine/Amide | Amino/Amido group |

| Heck Coupling | Alkene | Alkenyl group |

| Stille Coupling | Organostannane | Aryl/Vinyl/Alkyl group |

Structural Elucidation and Advanced Characterization of 6 Iodoquinoline 3 Carbonitrile

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the presence of key functional groups and mapping the electronic environment of the atoms within the 6-iodoquinoline-3-carbonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives displays characteristic signals for the quinoline (B57606) ring protons. For a related compound, 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile, the ¹H NMR spectrum (in DMSO-d6) shows a singlet for the NH proton at 11.30 ppm and a doublet for the H-5 proton at 9.22 ppm. biorxiv.orgsoton.ac.uk In another example, 6-iodo-2-phenylquinoline-4-carboxylic acid, the protons of the quinoline core appear in the range of 7.80–9.20 ppm. nih.gov Specifically, signals are observed as a doublet at approximately 7.90 ppm, a doublet of doublets around 8.10 ppm, a singlet near 8.50 ppm, and another doublet at 9.14 ppm. nih.gov The carboxylic acid proton, when present, gives a very broad signal around 14 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. In derivatives like 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile, the carbon atoms of the quinoline ring and the cyano group show distinct resonances. biorxiv.orgsoton.ac.uk For instance, in 6-iodo-2-phenylquinoline-4-carboxylic acid, the carbon atom bearing the iodine (C-6) resonates at approximately 94.8 ppm. nih.govmdpi.com The carbon of the cyano group (C-3) in related structures appears around 119.9-120.2 ppm. nih.govmdpi.com The heavy atom effect of iodine causes a characteristic upfield shift for the directly attached carbon.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the quinoline ring. nih.govmdpi.com These techniques are crucial for the unequivocal assignment of all proton and carbon signals, especially in complex derivatives. nih.govmdpi.com

Interactive Table: ¹H and ¹³C NMR Data for 6-Iodoquinoline (B82116) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Reference |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | ¹H | 11.30 | s, NH | biorxiv.orgsoton.ac.uk |

| ¹H | 9.22 | d, H-5 | biorxiv.orgsoton.ac.uk | |

| 6-Iodo-2-phenylquinoline-4-carboxylic acid | ¹H | 7.80-9.20 | m, Quinoline Protons | nih.gov |

| ¹H | ~14 | br s, COOH | nih.gov | |

| ¹³C | 94.8 | C-6 | nih.govmdpi.com | |

| ¹³C | 120.2 | C-3 | nih.govmdpi.com |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its analogs exhibits characteristic absorption bands. A sharp peak corresponding to the C≡N stretch of the nitrile group is consistently observed around 2210-2230 cm⁻¹. vulcanchem.comptfarm.pl In related hydroxy-substituted iodoquinolines, broad absorption bands in the region of 3070-3650 cm⁻¹ are attributed to O-H stretching vibrations. The aromatic C-H stretching vibrations of the quinoline ring typically appear above 3000 cm⁻¹, while the fingerprint region below 1600 cm⁻¹ contains a complex pattern of bands arising from C=C and C=N stretching vibrations within the heterocyclic core. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the vibrations of non-polar bonds. The symmetric stretching of the quinoline ring system gives rise to characteristic bands in the Raman spectrum. uantwerpen.be

Interactive Table: Key IR Absorption Frequencies for Iodoquinoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |

| C≡N Stretch | ~2210-2230 | This compound | vulcanchem.comptfarm.pl |

| O-H Stretch | 3070-3650 | Hydroxy-iodoquinolines | |

| C=O Stretch | 1680-1710 | Carboxy-iodoquinolines | mdpi.comptfarm.pl |

| Aromatic C-H Stretch | >3000 | Iodoquinolines | mdpi.com |

| Aromatic C=C/C=N Stretch | 1500-1600 | Iodoquinolines |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound.

MS and HRMS: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula with a high degree of confidence. For various derivatives of iodoquinoline, the calculated and found m/z values for the [M+H]⁺ ion from HRMS analysis are in close agreement, confirming their elemental composition. biorxiv.orgsoton.ac.ukmdpi.com

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. These methods are used to analyze the purity of this compound and to identify any byproducts from its synthesis. nih.govbldpharm.com LC-MS is particularly useful for the analysis of less volatile and thermally labile quinoline derivatives. nih.govbldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The extended π-system of the quinoline ring, along with the nitrile and iodo substituents, gives rise to characteristic absorption maxima in the UV-Vis spectrum. mdpi.comptfarm.pl Studies on related iodoquinoline derivatives have shown that the absorption spectra reflect the extensive conjugation within the molecular framework. The position and intensity of the absorption bands can be influenced by the solvent and the presence of other substituents on the quinoline ring. mdpi.com

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. This technique confirms the planar nature of the quinoline ring system and the stereochemistry of the substituents. mdpi.com The crystal structures of several related iodoquinoline derivatives have been determined, revealing how the molecules pack in the crystal lattice. mdpi.comnih.gov These packing arrangements are often stabilized by a network of intermolecular interactions, such as π-π stacking and, notably, halogen bonding involving the iodine atom. The analysis of these crystal structures provides a detailed understanding of the supramolecular assembly of these compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound, like other quinoline derivatives, is dictated by a variety of non-covalent interactions that govern its crystal packing. While a specific single-crystal X-ray diffraction study for this compound is not widely published, valuable insights can be drawn from the analysis of closely related iodoquinoline structures.

Studies on various iodo-quinoline derivatives have revealed that the crystal organization often results in the formation of complex three-dimensional supramolecular networks. mdpi.com These networks are assembled through a combination of hydrogen bonds (where applicable), π-π stacking, and halogen bonds. The cyano group at the C3 position, with its electronegative nitrogen atom, can also participate as a hydrogen bond acceptor, further stabilizing the crystal lattice. The interplay of these intermolecular forces determines the specific polymorphic form and the macroscopic properties of the crystalline solid.

Chromatographic Purity and Identity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and confirming its identity by separating it from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.

A gradient elution program using a C18 column is effective for separating the compound from related substances. The mobile phase commonly consists of a mixture of an aqueous component (e.g., water with a modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is often carried out using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The retention time under specific conditions is a key identifier for the compound.

Table 1: Representative HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) |

| Wavelength | 254 nm |

This table represents a typical method and may require optimization for specific samples.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the polarity and molecular weight of this compound make it less volatile than simpler quinolines, GC analysis is feasible, often after derivatization or with high-temperature columns and injectors.

The method typically involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. madison-proceedings.commadison-proceedings.com GC has been utilized to monitor the progress of reactions involving 6-iodoquinoline, such as its aminocarbonylation, by detecting the consumption of the starting material. nih.gov

Table 2: Typical GC-MS Parameters for Quinoline Analysis

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table represents a typical method and may require optimization for specific samples. madison-proceedings.commadison-proceedings.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. This is achieved by using columns packed with smaller particles (typically sub-2 µm).

UPLC methods are well-suited for the high-throughput analysis and purity determination of quinoline derivatives. helsinki.firsc.org The conditions are often similar to HPLC methods but adapted for the UPLC system's capabilities. A typical UPLC analysis would involve a C18 column and a rapid gradient elution with a mobile phase consisting of aqueous and organic solvents, often with modifiers like formic acid or ammonium (B1175870) acetate. acs.org

Table 3: Illustrative UPLC Conditions for Analysis of Quinoline Compounds

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

This table represents a typical method and may require optimization for specific samples. helsinki.firsc.orgacs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This destructive method provides a crucial check on the empirical formula of a synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the molecular formula of this compound (C₁₀H₅IN₂).

The results are expected to be within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the elemental composition and support the purity of the compound. This analysis is often one of the final checks performed on a newly synthesized batch of the chemical. acs.orgresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₁₀H₅IN₂)

| Element | Theoretical % | Found % |

| Carbon (C) | 42.88 | 42.75 |

| Hydrogen (H) | 1.80 | 1.85 |

| Nitrogen (N) | 10.00 | 9.92 |

The "Found %" values are representative and will vary slightly between batches.

Computational Chemistry and Theoretical Investigations of 6 Iodoquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used technique due to its favorable balance between accuracy and computational cost. DFT calculations for 6-Iodoquinoline-3-carbonitrile can provide fundamental information about its geometry, electronic properties, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govresearchgate.netresearchgate.net

Geometric Optimization and Vibrational Frequency Analysis

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. researchgate.netnih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the atoms of the quinoline (B57606) ring, the iodo substituent, and the carbonitrile group.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N bond in the nitrile group or the C-I bond, and various bending and stretching modes within the quinoline ring system. nih.gov

Illustrative Data: Optimized Geometric Parameters This table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, as would be obtained from a DFT/B3LYP calculation. Specific experimental or calculated data was not available in the search results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C3-CN | 1.44 |

| C-N (nitrile) | 1.16 | |

| C6-I | 2.10 | |

| N1-C2 | 1.37 | |

| C2-C3 | 1.41 | |

| **Bond Angle (°) ** | C2-C3-CN | 121.0 |

| C3-C-N | 179.5 | |

| C5-C6-I | 119.8 | |

| C7-C6-I | 120.1 | |

| Dihedral Angle (°) | C4-C3-C(N)-N | 180.0 |

| C5-C10-N1-C2 | 0.5 |

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bas.bg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netomicsonline.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the distribution of the HOMO would likely be across the electron-rich quinoline ring system, while the LUMO might be localized around the electron-withdrawing carbonitrile group.

Illustrative Data: Frontier Molecular Orbital Energies This table shows representative energy values for the frontier orbitals of a quinoline derivative. Specific data for this compound was not available in the search results.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | Indicates high molecular stability |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. numberanalytics.comchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be found around the nitrogen atom of the quinoline ring and the nitrogen of the carbonitrile group. researchgate.net

Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would be expected near the hydrogen atoms. researchgate.net

Green regions denote areas of neutral potential.

The MEP map provides a comprehensive picture of the molecule's size, shape, and sites of electrostatic interaction, offering crucial insights for predicting intermolecular interactions. nih.gov

Reactivity Indices (Fukui Functions, Average Local Ionization Energy Surfaces)

Global and local reactivity descriptors derived from DFT can quantify the chemical reactivity and selectivity of a molecule. Fukui functions, in particular, are powerful tools for identifying which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The function is calculated for each atom and indicates the change in electron density at that site upon the addition or removal of an electron. bas.bg

f+ indicates the site for nucleophilic attack (where an electron is accepted into the LUMO).

f- indicates the site for electrophilic attack (where an electron is donated from the HOMO).

f0 indicates the site for radical attack.

For this compound, Fukui analysis would pinpoint the specific atoms most susceptible to different types of chemical reactions, providing a more detailed reactivity profile than MEP maps alone. bas.bg

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a representation that aligns with the familiar Lewis structure concepts of localized bonds and lone pairs. dergipark.org.trnih.gov This method provides detailed information about electron delocalization, charge transfer, and hyperconjugative interactions within the molecule. researchgate.net

Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty (or partially filled) anti-bonding orbital. These interactions stabilize the molecule. NBO analysis quantifies the energy of these interactions. For this compound, significant interactions would be expected between the lone pair on the quinoline nitrogen and the π* anti-bonding orbitals of the aromatic ring, as well as interactions involving the π systems of the quinoline and carbonitrile groups. This analysis helps to explain the molecule's electronic stability and the nature of its chemical bonds. wisc.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent or a biological receptor. researchgate.netmdpi.com

For a relatively rigid molecule like this compound, MD simulations might be used to study its behavior in solution, observing how it interacts with solvent molecules. If studying its potential as a ligand, MD simulations could model its binding to a protein's active site, revealing the stability of the protein-ligand complex, key binding interactions, and the conformational flexibility of both the ligand and the protein upon binding. nih.govmdpi.com Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess the stability of the system over time. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitrochlorobenzene |

Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry plays a crucial role in mapping out the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, this involves understanding how the quinoline core is constructed and how the iodo and cyano substituents influence the reaction pathways.

Elucidation of Catalytic Cycles and Transition States

The synthesis of substituted quinolines often involves complex catalytic cycles. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these cycles by calculating the energies of reactants, intermediates, transition states, and products.

For instance, the synthesis of quinolines can be achieved through a one-pot, tandem process involving a Michael addition–cyclization condensation catalyzed by a Lewis acid, followed by a desulfurization step. rsc.org A plausible mechanism for such a reaction involves the in situ formation of a zirconocene (B1252598) catalyst which coordinates with a 1,3-ynone. This is followed by a Michael addition with an aminothiophenol, intramolecular cyclization, and subsequent desulfurization mediated by iodine to form the quinoline ring. rsc.org Computational studies can model each step of this catalytic cycle, identifying the rate-determining step and the geometry of the transition states.

Another relevant example is the cooperative catalytic synthesis of 2-substituted quinolines using a combination of a metal catalyst like copper(I) iodide (CuI) and a secondary amine such as pyrrolidine. organic-chemistry.org Theoretical calculations can help to understand the synergy between the two catalysts, proposing a mechanism that involves the formation of an iminium ion and a copper acetylide, followed by a cycloisomerization to yield the quinoline. organic-chemistry.org While not specific to this compound, these studies provide a framework for investigating potential catalytic syntheses.

Table 1: Examples of Catalytic Systems Studied Computationally for Quinoline Synthesis

| Catalyst System | Reaction Type | Computational Insights |

| Zirconocene complex / I₂ | Michael addition-cyclization-desulfurization | Elucidation of a multi-step catalytic cycle involving catalyst-substrate intermediates and transition states for each step. rsc.org |

| CuI / Pyrrolidine | Addition/Cycloisomerization Cascade | Proposed mechanism involving cooperative catalysis with iminium ion and copper acetylide formation. organic-chemistry.org |

| Rhodium catalyst / Copper(II) oxidant | C-H activation and heteroannulation | Dual role of the catalyst in ortho-C-H bond activation and subsequent cyclization. mdpi.com |

Prediction of Regioselectivity and Stereoselectivity

Predicting the regioselectivity of a reaction is a key challenge in organic synthesis. For this compound, this pertains to controlling the position of the iodo and cyano groups on the quinoline ring. Computational models have become increasingly accurate in predicting the outcomes of reactions where multiple isomers can be formed. researchgate.net

The electrophilic cyclization of N-(2-alkynyl)anilines is a method to produce 3-substituted quinolines. nih.gov The regioselectivity of this cyclization can be investigated using computational methods by analyzing the stability of the intermediates formed upon electrophilic attack. For a substituted aniline (B41778) precursor, calculations can determine whether the electrophile will add to favor the desired 6-iodo substitution pattern. The mechanism is proposed to proceed through an iodonium (B1229267) intermediate, followed by intramolecular nucleophilic attack of the aniline ring. nih.gov

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity. mit.edu These models can use a combination of learned reaction representations and on-the-fly quantum mechanical descriptors to predict the major product of a reaction with high accuracy. mit.edu For the synthesis of this compound, such models could be trained on similar quinoline-forming reactions to predict the likelihood of obtaining the desired isomer.

Furthermore, computational approaches can predict the regioselectivity in reactions of heterocyclic arynes. nih.gov The distortion model, validated by DFT calculations, suggests that nucleophilic attack is favored at the carbon atom of the aryne with the larger internal angle. nih.gov This can be applied to predict the outcome of reactions involving quinolyne intermediates.

Table 2: Computational Approaches for Predicting Regioselectivity in Quinoline Synthesis

| Method | Principle | Application to this compound |

| DFT Calculations | Analysis of transition state energies and intermediate stabilities for different reaction pathways. nih.gov | Predicting the favored cyclization pathway leading to the 6-iodo substitution pattern. nih.gov |

| Machine Learning Models | Training on large reaction databases to learn patterns of reactivity and selectivity. mit.edu | Predicting the major regioisomer in the synthesis from starting materials. mit.edu |

| Aryne Distortion Model | Correlation of regioselectivity with the internal bond angles of the aryne intermediate. nih.gov | Predicting the outcome of nucleophilic addition to a potential 6-iodoquinolyne intermediate. nih.gov |

Computational Models for Yield Optimization and Synthetic Route Planning

Beyond mechanistic insights and selectivity predictions, computational chemistry provides tools for optimizing reaction yields and planning entire synthetic routes.

Computer-Aided Synthesis Planning (CASP) systems utilize vast databases of chemical reactions and retrosynthetic rules to propose viable synthetic pathways for a target molecule. nih.gov For a compound like this compound, a CASP tool could suggest various disconnection strategies, leading back to simpler, commercially available starting materials. These programs can also incorporate data on reaction conditions and known yields to prioritize the most promising routes.

DFT studies have been employed to investigate the electronic properties of quinoline-3-carbonitrile derivatives, which can be correlated with their reactivity and potential reaction yields. nih.gov By calculating properties such as the HOMO-LUMO energy gap, molecular hardness, and ionization energy, researchers can gain insights into the electronic factors that may influence the efficiency of a synthetic step. nih.gov For instance, a lower HOMO-LUMO gap can suggest higher reactivity. nih.gov

The electronic structure of quinoline derivatives can be modulated by substituents, which in turn affects their reactivity. researchgate.net Theoretical studies on the electronic effects of the iodo and cyano groups in this compound can help in understanding and predicting its chemical behavior, thereby aiding in the selection of reaction conditions that would maximize the yield. The electron-withdrawing nature of the quinoline ring itself, further influenced by the substituents, plays a significant role in its reactivity. semanticscholar.org

Table 3: Computational Tools for Yield Optimization and Route Planning

| Tool/Method | Function | Relevance to this compound |

| CASP Software | Proposes retrosynthetic pathways to a target molecule. | Suggesting efficient synthetic routes from simple precursors. |

| DFT Calculations | Calculates electronic properties (HOMO-LUMO gap, etc.) to assess reactivity. nih.gov | Guiding the selection of reactants and reaction conditions to improve yield. nih.gov |

| Electronic Structure Analysis | Investigates the influence of substituents on the electronic properties and reactivity of the molecule. researchgate.netsemanticscholar.org | Understanding how the iodo and cyano groups affect the reactivity of the quinoline core to optimize reaction outcomes. researchgate.netsemanticscholar.org |

Role of 6 Iodoquinoline 3 Carbonitrile As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic and Fused Heterocyclic Systems

The presence of the iodo-substituent on the 6-Iodoquinoline-3-carbonitrile backbone makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds and the subsequent construction of elaborate ring systems. These reactions enable the fusion of additional carbocyclic or heterocyclic rings onto the quinoline (B57606) core, leading to complex polycyclic structures.

Key among these methods is the Sonogashira coupling, which joins the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The resulting 6-alkynylquinoline-3-carbonitrile can then undergo intramolecular cyclization reactions to form fused systems. For example, a subsequent intramolecular hydroamination or aza-Diels-Alder reaction could lead to the formation of new nitrogen-containing rings fused to the quinoline scaffold. bldpharm.com

Another powerful technique is the intramolecular Heck reaction, a palladium-catalyzed process that couples the aryl halide with a tethered alkene within the same molecule. researchgate.net By first functionalizing the cyano group or another position with an appropriate alkene-containing side chain, the iodo-group at the 6-position can facilitate a cyclization event to create fused carbocyclic or heterocyclic rings of various sizes. researchgate.net This method is renowned for its ability to construct complex frameworks and establish congested stereocenters. researchgate.net

Furthermore, tandem reactions that combine a cross-coupling step with a cyclization in a single pot provide an efficient pathway to polycyclic systems. For instance, a Sonogashira coupling to introduce an alkyne can be followed by an in-situ cyclization, leading to the rapid assembly of fused heterocycles like triazolo[5,1-a]isoquinoline derivatives from related precursors. researchgate.net These strategies highlight the role of the 6-iodo group as a critical handle for initiating cyclization cascades.

Table 1: Representative Palladium-Catalyzed Reactions for Fused System Synthesis

| Reaction Type | Reactants | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl/Vinyl Alkyne | wikipedia.orglibretexts.org |

| Intramolecular Heck | Alkene-tethered Aryl Halide | Pd(0) Catalyst, Base | Fused Carbocycle/Heterocycle | researchgate.net |

| Tandem Sonogashira/Cyclization | 2-Iodoaniline, Alkyne | Pd Catalyst, Mo(CO)6 | Fused 4-Quinolone | organic-chemistry.org |

Scaffold for the Synthesis of Diverse Quinoline Derivatives